Introduction: A Modern Fragrance Ingredient as a Case Study in Chemical Safety
Introduction: A Modern Fragrance Ingredient as a Case Study in Chemical Safety
An In-Depth Technical Guide to 3-(4-Isobutyl-2-methylphenyl)propanal
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Core Scientific and Physicochemical Properties of 3-(4-Isobutyl-2-methylphenyl)propanal
3-(4-Isobutyl-2-methylphenyl)propanal, widely known by its trade name Nympheal®, is a synthetic aldehyde that has gained significant traction in the fragrance industry.[1] It is prized for its complex floral scent, often described as reminiscent of lily-of-the-valley (muguet) and linden blossom.[1][2] For professionals in drug development and chemical research, this molecule offers more than just a pleasant aroma; its story is a compelling case study in modern chemical design, where the strategic placement of a single functional group mitigates toxicity while enhancing performance.[2]
Initially developed as a safer, more effective alternative to traditional muguet ingredients like Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde), which faced regulatory scrutiny and was ultimately classified as toxic for reproduction, 3-(4-isobutyl-2-methylphenyl)propanal represents a successful application of rational design to avoid adverse biological activity.[2][3] The key to its improved safety profile lies in the methyl group strategically placed at the 2-position on the phenyl ring, which is believed to prevent enzymatic degradation into toxic benzoic acid derivatives.[4] This guide provides a comprehensive technical overview of its core properties, synthesis, applications, and safety profile.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The compound is systematically named 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal according to IUPAC nomenclature.[5] Its core identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | PubChem[5] |
| CAS Number | 1637294-12-2 | ECHA[6], PubChem[5] |
| Molecular Formula | C₁₄H₂₀O | PubChem[5] |
| Synonyms | Nympheal, 2-Methyl-4-(2-methylpropyl)benzenepropanal | Pharmaffiliates[7], Amitychem[8] |
| EC Number | 811-285-3 | ECHA[6] |
| InChIKey | UKZXPOJABTXLMK-UHFFFAOYSA-N | PubChem[5] |
Diagram 1: Chemical Structure
Caption: 2D structure of 3-(4-Isobutyl-2-methylphenyl)propanal.
Table 2: Physicochemical Data
| Property | Value | Conditions / Notes | Source |
| Molecular Weight | 204.31 g/mol | PubChem[5] | |
| Physical Form | Liquid | ChemicalBook[9] | |
| Boiling Point | 290 - 292.8 °C | Predicted | Scent.vn[10], ChemicalBook[9] |
| Density | 0.934 ± 0.06 g/cm³ | Predicted | ChemicalBook[9] |
| LogP | 3.6 - 3.7 | at 35°C and pH 7 | Scent.vn[10], ChemicalBook[9] |
| Vapor Pressure | ~0.0008 hPa | at 20°C (Predicted) | Scent.vn[10] |
| Odor Profile | Floral, Aldehydic, Green, Muguet | Scent.vn[10], ChemicalBook[9] |
Synthesis and Manufacturing: Overcoming Regiochemical Challenges
The synthesis of 3-(4-isobutyl-2-methylphenyl)propanal on a multi-kilogram scale presents a significant regiochemical challenge.[2] The desired 2,4-substitution pattern (with methyl and isobutyl groups, respectively) requires precise control over electrophilic substitution reactions on the benzene ring. Researchers explored several synthetic avenues, including carbonylation and Heck reactions, before optimizing a robust, scalable process.[2]
The most successful route begins with 1-isobutyl-3-methylbenzene as the feedstock.[2] This starting material itself can be produced by the continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene.[2] The core of the synthesis then proceeds via a three-step sequence.
Diagram 2: Scaled-Up Synthesis Workflow
Caption: Key stages in the process research synthesis of the target molecule.
Experimental Protocol: Multi-Kilogram Synthesis
The following protocol is a summarized representation of the scaled-up synthesis published in Organic Process Research & Development.[1][2]
Step 1: Electrophilic Bromination
-
Charge a suitable reactor with 1-isobutyl-3-methylbenzene (1 equivalent).
-
Flush the system with nitrogen and add catalytic amounts of iron powder and iodine.
-
Cool the mixture to approximately 10 °C.
-
Add bromine (approx. 2 equivalents) dropwise over several hours, maintaining the internal temperature. Causality Note: The iron powder acts as a Lewis acid catalyst to polarize the bromine, facilitating electrophilic aromatic substitution. The ortho/para directing isobutyl group and the ortho/para directing methyl group both direct the incoming electrophile, but the para position relative to the bulky isobutyl group is sterically favored, leading to the desired 4-bromo-1-isobutyl-3-methylbenzene.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Wash the reaction mixture with an aqueous sodium hydroxide solution to quench any remaining bromine and hydrobromic acid.
Step 2: Grignard Reaction and Formylation
-
In a separate reactor, place magnesium turnings and cover with tetrahydrofuran (THF).
-
Initiate the Grignard reaction by adding a small amount of the bromide product from Step 1.
-
Add the remaining bromide, dissolved in THF, dropwise while maintaining a gentle reflux. Causality Note: This exothermic reaction forms the organometallic Grignard reagent, which is a powerful nucleophile.
-
After the addition, stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
In a different reactor, add dimethylformamide (DMF) and cool.
-
Slowly add the prepared Grignard reagent to the DMF. Causality Note: The Grignard reagent attacks the carbonyl carbon of DMF, which upon workup, hydrolyzes to form the desired 4-isobutyl-2-methylbenzaldehyde.
Step 3 & 4: Side Chain Elongation and Hydrogenation
-
React the resulting benzaldehyde with ethyl vinyl ether. This is a variation of the Muller-Cunradi-Pieroh reaction, which extends the carbon chain.
-
The intermediate from this reaction is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond and yield the final product, 3-(4-isobutyl-2-methylphenyl)propanal.
Applications in the Fragrance and Consumer Product Industries
The primary application of 3-(4-isobutyl-2-methylphenyl)propanal is as a fragrance ingredient.[4][6] Its unique floral and aldehydic character makes it a valuable component in perfumes and a wide array of scented consumer goods.[6] It is registered for use in the European Economic Area at a volume of ≥ 10 to < 100 tonnes per annum.[6]
Common product categories containing this substance include:
-
Air care products
-
Cosmetics and personal care products
-
Perfumes and fragrances
-
Washing and cleaning products
-
Polishes and waxes
Safety, Toxicology, and Handling
The toxicological profile of 3-(4-isobutyl-2-methylphenyl)propanal is central to its value as a modern ingredient. It was specifically designed to be a benign alternative to compounds that posed reproductive toxicity risks.[3] However, as with any chemical, it has its own set of hazards that require appropriate handling procedures.
Table 3: GHS Hazard and Safety Information
| GHS Information | Code | Description | Source |
| Pictograms | Warning | PubChem[5] | |
| Hazard Statements | H315 | Causes skin irritation. | PubChem[5], ECHA[6] |
| H317 | May cause an allergic skin reaction. | PubChem[5], ECHA[6] | |
| H332 | Harmful if inhaled. | PubChem[5] | |
| H411 | Toxic to aquatic life with long lasting effects. | PubChem[5], ECHA[6] | |
| Precautionary Statements | P261 | Avoid breathing vapour or dust. | SDS[11] |
| P273 | Avoid release to the environment. | SDS[11] | |
| P280 | Wear protective gloves/eye protection/face protection. | SDS[11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | SDS[11] | |
| P391 | Collect spillage. | SDS[11] |
Self-Validating Safety Protocol (Handling and Storage)
To ensure safe handling, a self-validating system of controls should be implemented:
-
Engineering Controls: Always handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves and safety glasses with side shields or goggles.[11][12] A lab coat is also recommended.
-
Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[11]
-
Spill Response: In case of a spill, collect the spillage to prevent it from entering drains, as it is toxic to aquatic life.[11] Dispose of contaminated materials in accordance with local regulations.
Conclusion for the Drug Development Professional
While 3-(4-isobutyl-2-methylphenyl)propanal is not a therapeutic agent, its development holds valuable lessons for the pharmaceutical and life sciences fields. The molecule is a prime example of "safety by design," where a deep understanding of metabolic pathways and structure-toxicity relationships led to the creation of a commercially successful and biologically safer chemical. The strategic introduction of a methyl group to block a specific metabolic pathway is a technique analogous to strategies used in drug design to improve metabolic stability and reduce the formation of toxic metabolites. Therefore, the synthesis and toxicological evaluation of this compound serve as an excellent, practical reference for chemists and toxicologists engaged in the design and development of new, safer chemical entities.
References
-
PubChem. (n.d.). 3-(4-Isobutyl-2-methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link][5]
-
European Chemicals Agency. (2023, October 25). 3-(4-isobutyl-2-methylphenyl)propanal - Substance Information. ECHA. Retrieved from [Link][6]
-
Google Patents. (n.d.). RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry. Retrieved from [4]
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Pharmaffiliates. (n.d.). 3-(4-Isobutyl-2-methylphenyl)propanal. Retrieved from [Link][7]
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ACS Publications. (2020, November 24). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development. Retrieved from [Link][1]
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SDS. (2024, July 15). Nympheal 10653 - Safety Data Sheet. Perfumer's Apprentice. Retrieved from [Link][11]
-
Australian Government Department of Health. (2022, June 30). Phenyl propanaldehydes - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link][3]
-
Laue, H., et al. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development, 24(12), 2827–2834. Retrieved from [Link][2]
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CLEAPSS. (2022). Student safety sheets 68 Ethanal and higher aldehydes. Retrieved from [Link][12]
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Scent.vn. (n.d.). 3-(4-Isobutyl-2-methylphenyl)propanal (CAS 1637294-12-2). Retrieved from [Link][10]
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